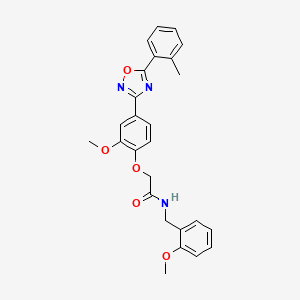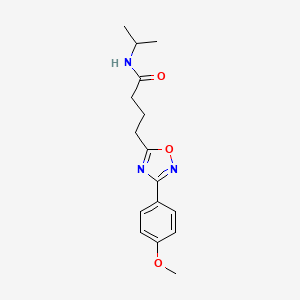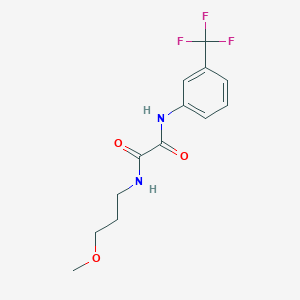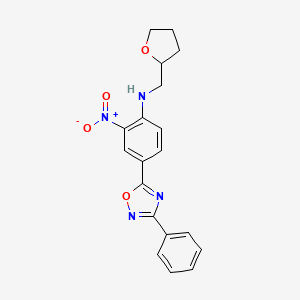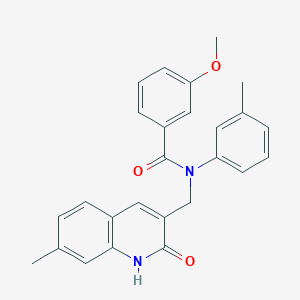
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide, also known as HM-3, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzamide family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis in various cell types. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound is also relatively non-toxic and has low side effects. However, there are also limitations to the use of this compound in lab experiments. One limitation is that it has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the further exploration of the mechanism of action of this compound, which could lead to the development of more targeted therapeutic agents. Additionally, research on the potential use of this compound in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes is ongoing. Overall, this compound has great potential for use in scientific research and has already shown promising results in various studies.
Métodos De Síntesis
The synthesis method for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide involves the reaction of 2-hydroxy-7-methylquinoline with 3-methoxy-N-(m-tolyl)benzamide in the presence of a suitable catalyst. This reaction results in the formation of this compound as a white crystalline solid. The purity of the synthesized this compound can be confirmed through various analytical techniques such as HPLC and NMR.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
3-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-6-4-8-22(12-17)28(26(30)20-7-5-9-23(15-20)31-3)16-21-14-19-11-10-18(2)13-24(19)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZIUEVUZHVROR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

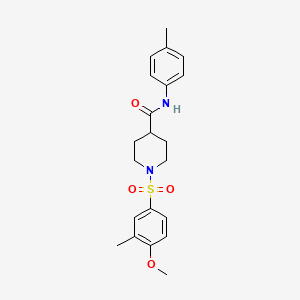
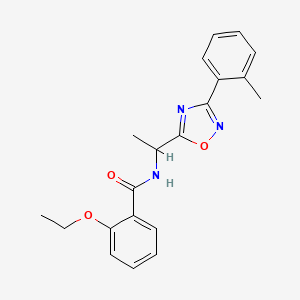
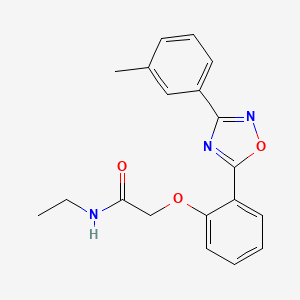
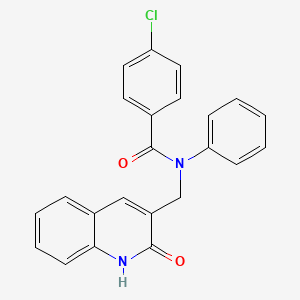
![8-bromo-N-(4-isopropylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701838.png)
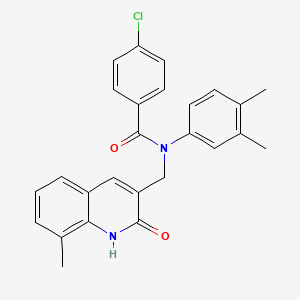
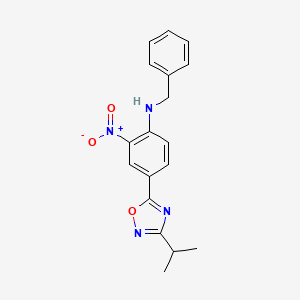


![4-(tert-butyl)-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701885.png)
